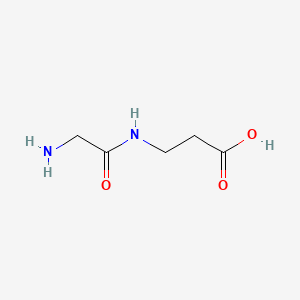

Glycyl-beta-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3-4(8)7-2-1-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKCETMQAPIAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226333 | |

| Record name | Glycyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7536-21-2 | |

| Record name | Glycyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007536212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7536-21-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ7P2T61VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Glycyl Beta Alanine

De Novo Chemical Synthesis Strategies for Glycyl-beta-alanine

The creation of glycyl-β-alanine from its constituent amino acids, glycine (B1666218) and β-alanine, can be accomplished through several established chemical synthesis paradigms. These methods are broadly categorized into solution-phase and solid-phase approaches, with chemo-enzymatic methods emerging as a powerful alternative.

Solution-Phase Approaches for Peptide Bond Formation

Solution-phase peptide synthesis, the classical method for creating peptide bonds, involves the reaction of protected amino acid derivatives in a suitable solvent. libretexts.orgresearchgate.net This approach, while potentially time-consuming and requiring purification after each step, remains valuable, particularly for large-scale synthesis. gcwgandhinagar.comwikipedia.org The fundamental steps involve:

Protection: The amino group of glycine and the carboxyl group of β-alanine are masked with protecting groups to prevent unwanted side reactions. libretexts.org

Activation: The free carboxyl group of the N-protected glycine is activated to facilitate nucleophilic attack by the amino group of the C-protected β-alanine. gcwgandhinagar.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). gcwgandhinagar.com

Coupling: The activated glycine derivative is reacted with the protected β-alanine to form the peptide bond. libretexts.org

Deprotection: The protecting groups are removed from the newly formed dipeptide to yield glycyl-β-alanine. gcwgandhinagar.com

The choice of solvents and coupling reagents is crucial to minimize side reactions and ensure a high yield of the desired dipeptide.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Beta-Amino Acid Incorporation

Solid-phase peptide synthesis (SPPS) has largely superseded solution-phase methods for routine peptide synthesis due to its efficiency and amenability to automation. wikipedia.orgnih.gov In SPPS, the C-terminal amino acid (in this case, β-alanine) is anchored to an insoluble polymer resin. sigmaaldrich.com The peptide chain is then assembled in a stepwise manner by sequentially adding protected amino acids.

The incorporation of β-amino acids like β-alanine into an SPPS protocol is a well-established practice. nih.govnih.gov The general cycle for adding glycine to the resin-bound β-alanine involves:

Deprotection: The protecting group on the amino group of the resin-bound β-alanine is removed.

Washing: The resin is washed to remove excess reagents and byproducts.

Coupling: An excess of N-protected glycine is added, along with a coupling agent, to drive the reaction to completion.

Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed glycyl-β-alanine is cleaved from the resin support and deprotected. sigmaaldrich.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies is common in SPPS. wikipedia.orgnih.gov

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com Enzymes can be employed to form the peptide bond, often with high stereospecificity and without the need for extensive protecting group strategies. mdpi.comnih.gov

For the synthesis of dipeptides, enzymes such as ligases or acylases can be utilized. mdpi.com For instance, a suitable enzyme could catalyze the condensation of glycine and β-alanine or their simple derivatives. While specific examples for glycyl-β-alanine are not extensively detailed in the provided search results, the general principles of chemo-enzymatic peptide synthesis are well-documented. researchgate.netglycoforum.gr.jp This approach is considered a "green" and sustainable alternative to purely chemical methods. mdpi.com

Functional Group Protection and Deprotection Strategies in this compound Synthesis

The selective protection and deprotection of amino and carboxyl groups are paramount in peptide synthesis to ensure the formation of the correct peptide bond and prevent polymerization or other side reactions. wikipedia.orgnih.gov

Use of Phthaloyl Protection (e.g., Pht-Gly-β-Ala-OH)

The phthaloyl group is a robust protecting group for primary amines. nih.gov It can be introduced by reacting the amino acid with phthalic anhydride (B1165640). researchgate.netgoogle.com A method for synthesizing phthaloyl-β-alanine involves grinding β-alanine and phthalic anhydride with mineralizers like sodium carbonate and sodium chloride, followed by microwave irradiation. google.com This solvent-free approach is described as having high selectivity and yield. google.com

The phthaloyl group offers good stability during the synthesis process. nih.gov Its removal, however, typically requires harsher conditions, such as treatment with hydrazine, which can limit its compatibility with other sensitive functional groups.

Other Amine and Carboxyl Protecting Groups

A variety of other protecting groups are commonly employed in peptide synthesis, chosen for their specific cleavage conditions, which allows for orthogonal protection strategies. nih.gov

Amine Protecting Groups:

Boc (tert-butyloxycarbonyl): This group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is readily removed with mild acids like trifluoroacetic acid (TFA). libretexts.orglibretexts.org

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is introduced using Fmoc-chloride and is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. libretexts.orglibretexts.org This makes it orthogonal to the acid-labile Boc group.

Cbz (Carboxybenzyl): Also known as the Z group, it is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation or with strong acids like HBr in acetic acid. gcwgandhinagar.com

Carboxyl Protecting Groups:

Methyl and Benzyl Esters: These are common protecting groups for the carboxyl function. libretexts.org They are formed through standard esterification reactions and can be removed by mild hydrolysis with aqueous sodium hydroxide. libretexts.org Benzyl esters have the additional advantage of being cleavable by catalytic hydrogenolysis. libretexts.org

Preparation of this compound Derivatives

Acetyl Glycyl Beta-Alanine (B559535) is a modified dipeptide where an acetyl group is attached to the N-terminus of the glycyl residue. This modification is significant as it alters the peptide's chemical properties. Acetyl Glycyl Beta-Alanine is recognized as a potent peptide that can modulate the transcriptional and translational processes of enzymes that promote melanin (B1238610). myrevea.com It also interferes with the transport of melanosomes and the phagocytotic mechanism during their transfer to keratinocytes. myrevea.com

The synthesis of such acetylated dipeptides generally involves standard peptide chemistry. A common laboratory and industrial approach is the N-acetylation of the parent dipeptide, this compound. This can be achieved by reacting the dipeptide with an acetylating agent like acetic anhydride or acetyl chloride in a suitable solvent system, often with a base to neutralize the acid byproduct.

The synthesis of analogs can involve the substitution of the glycyl or beta-alanine residues with other amino acids or the modification of the peptide backbone. For example, research into analogs of carnosine (β-alanyl-L-histidine) has explored the synthesis of related dipeptides like β-alanylphenylalanine and glycyl-β-2-thienylalanine to study their microbiological properties and hydrolysis rates by enzymes. researchgate.net Another example from related fields includes the synthesis of 3-O-(N-BOC-glycyl)-11-keto-β-boswellic acid, where a protected glycine is esterified to a larger molecular scaffold, demonstrating the methods available for incorporating glycyl units into more complex molecules. google.com

Conjugating this compound to other molecules is a key strategy for various research applications, including drug delivery and the development of biotherapeutics. The dipeptide possesses two primary functional groups for conjugation: the N-terminal primary amine of the glycine residue and the C-terminal carboxylic acid of the beta-alanine residue.

Targeting the N-terminal Amine: The primary amine group is a common target for conjugation. Standard methods include reaction with:

N-hydroxysuccinimide (NHS) esters: This is one of the most widely used methods for labeling proteins and peptides. nih.gov The NHS ester reacts with the primary amine to form a stable amide bond.

Isocyanates and Isothiocyanates: These compounds react readily with the amine group to yield stable urea (B33335) or thiourea (B124793) linkages, respectively. rsc.org

Aldehyde Chemistry: Under specific pH conditions, aldehydes can selectively react with the N-terminal α-amino group over the ε-amino groups of lysine (B10760008) side chains in larger peptides, a strategy used in PEGylation to create more homogenous drug preparations. tandfonline.com

Targeting the C-terminal Carboxyl Group: The carboxylic acid can be activated to react with nucleophiles, typically primary amines on another molecule. This is often achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide to increase efficiency and form a more stable intermediate. This approach was used, for instance, in the synthesis of aminoacylryanodines, where Cbz-beta-alanine was reacted with ryanodine (B192298) in the presence of DCC. nih.gov

These conjugation strategies allow this compound to be attached to polymers like polyethylene (B3416737) glycol (PEG) to increase its plasma half-life, or to larger proteins, lipids, or drug molecules to act as a linker or confer specific properties to the conjugate. tandfonline.comnih.gov For example, dipeptide linkers like valine-citrulline and Gly-Gly-Phe-Gly are crucial components in antibody-drug conjugates (ADCs), where they are cleaved by specific proteases to release a cytotoxic drug at a target site. nih.gov

Biosynthetic and Metabolic Engineering Approaches for Beta-Alanine and Dipeptide Precursors

The industrial production of this compound relies on the availability of its precursor, beta-alanine. While chemical synthesis of beta-alanine is established, it often involves harsh conditions and harmful materials. nih.govnih.gov Consequently, significant research has focused on developing sustainable and efficient biosynthetic routes using metabolically engineered microorganisms. nih.gov

Corynebacterium glutamicum and Escherichia coli are the primary microbial chassis used for beta-alanine production due to their well-understood genetics and metabolism. nih.govfrontiersin.org The core of the biosynthetic pathway involves the conversion of L-aspartate to beta-alanine, a reaction catalyzed by L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. frontiersin.orgutexas.edu

In Corynebacterium glutamicum, systems metabolic engineering has led to remarkable production titers. Strategies have included screening for highly active ADCs (with the enzyme from Bacillus subtilis often being selected), optimizing metabolic pathways using genome-scale simulations to enhance the supply of precursors like oxaloacetate and L-aspartate, and overexpressing newly identified beta-alanine exporters. nih.govresearchgate.net One engineered strain of C. glutamicum achieved a titer of 166.6 g/L of beta-alanine in fed-batch fermentation. nih.govresearchgate.net

In Escherichia coli, metabolic engineering has focused on overexpressing key enzymes, rerouting carbon flux to maximize precursor availability, and reducing the formation of by-products. frontiersin.orgresearchgate.net For example, researchers have enhanced the expression of ADC, aspartase (aspA), and phosphoenolpyruvate (B93156) carboxylase (ppc) to channel carbon from glucose towards beta-alanine. utexas.edu Other approaches involve using biosensors for high-throughput screening of engineered strains and fermentation conditions, leading to significant improvements in yield. nih.gov

Table 1: Examples of Microbial Beta-Alanine Production

| Microorganism | Key Genetic Modifications / Strategy | Substrate | β-Alanine Titer (g/L) | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | Systems metabolic engineering, overexpression of B. subtilis ADC, pathway optimization, exporter overexpression. | Glucose | 166.6 | nih.govresearchgate.net |

| Corynebacterium glutamicum | Modification of L-lysine producer, overexpression of mutant B. subtilis ADC (BsADCE56S/I88M), promoter optimization. | Glucose | 56.5 | nih.gov |

| Escherichia coli | Whole-cell catalysis co-expressing aspartase (aspA) and panD. | Fumaric acid | ~267 (300 g/L substrate converted) | frontiersin.org |

| Escherichia coli | Rerouting central carbon metabolism, relieving ADC inactivation. | Glucose | 85.18 | frontiersin.org |

| Escherichia coli | Multi-biosensor enabled screening, upstream and downstream module engineering. | Glucose | 34.8 (whole-cell catalysis) | nih.gov |

| Escherichia coli | Multivariate modular metabolic engineering to balance flux. | Glucose | 37.9 | researchgate.net |

Enzymatic methods offer high specificity and mild reaction conditions for beta-alanine synthesis. frontiersin.org The most common approach is the direct decarboxylation of L-aspartate to beta-alanine using L-aspartate-α-decarboxylase (ADC). frontiersin.orgutexas.edu ADCs from various microbial sources, including Corynebacterium glutamicum, Bacillus subtilis, and the insect Tribolium castaneum, have been successfully expressed in E. coli for this purpose. frontiersin.org

To reduce costs associated with the L-aspartate substrate, multi-enzyme cascade systems have been developed. A "one-pot" three-enzyme system can convert the cheaper substrate maleic acid into beta-alanine. mdpi.com This cascade uses:

Maleate isomerase (MaiA) from Serratia marcescens to convert maleic acid to fumaric acid.

Aspartate ammonia-lyase (AspA) from E. coli to convert fumaric acid to L-aspartate.

L-aspartate-α-decarboxylase (ADC) from Tribolium castaneum to convert L-aspartate to beta-alanine.

This whole-cell biocatalytic process achieved a 93.9% yield from maleic acid. mdpi.com

Enhancing the yield of beta-alanine in microbial hosts requires extensive genetic manipulation and pathway optimization. Key strategies include:

Overexpression of Key Enzymes: Increasing the expression of the core ADC enzyme is a primary step. This is often achieved by using strong, inducible promoters and optimizing codon usage for the host organism. frontiersin.orgnih.gov In some cases, assembling key enzymes on a protein scaffold, using elements from the cellulosome, has been shown to improve catalytic efficiency by channeling substrates between enzymes. frontiersin.org

Increasing Precursor Supply: To boost the L-aspartate pool, genes for upstream enzymes like aspartate aminotransferase (aspC) or phosphoenolpyruvate carboxylase (ppc) are often overexpressed. utexas.edufrontiersin.org In C. glutamicum, engineering the tricarboxylic acid (TCA) cycle and glucose uptake systems has been critical for streamlining the flow of carbon to oxaloacetate, a direct precursor to L-aspartate. nih.gov

Eliminating Competing Pathways: To prevent the diversion of carbon to by-products, genes in competing pathways are knocked out. In E. coli and C. glutamicum, this has included deleting genes involved in the synthesis of L-lysine (lysC), lactate, and other amino acids, which also derive from the aspartate family pathway. nih.govfrontiersin.org

Enzyme Engineering: The properties of the ADC enzyme itself can be improved through protein engineering. For instance, mutants of the T. castaneum ADC have been created with enhanced thermal stability and catalytic efficiency, leading to higher beta-alanine yields in whole-cell bioconversions. frontiersin.org

These integrated genetic strategies, often guided by metabolic modeling, are crucial for developing economically viable and sustainable microbial processes for producing beta-alanine. nih.govnih.gov

Computational and Theoretical Investigations of Glycyl Beta Alanine Systems

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the behavior of molecules over time. For Glycyl-beta-alanine, MD simulations are crucial for understanding its flexibility, how it folds into different shapes (conformations), and how it interacts with surrounding water molecules.

The interaction between a peptide and water is fundamental to its biological function. MD simulations are used to model the hydration shell—the layer of water molecules immediately surrounding the peptide. Studies on the similar dipeptide Glycyl-alanine (GA) provide a well-understood model for what can be expected with this compound.

In these simulations, the system consists of one dipeptide molecule placed in a box of thousands of water molecules. tandfonline.com The interactions between all atoms are governed by a set of equations known as a force field (e.g., AMBER, CHARMM, AMOEBAPRO). tandfonline.comtandfonline.com By calculating the forces and updating the positions of all atoms over small time steps (on the order of femtoseconds), a trajectory of the molecule's motion is generated. tandfonline.com

From this trajectory, key properties of the hydration structure are analyzed. The radial distribution function (RDF) reveals the probability of finding a water molecule at a certain distance from a specific atom or group on the peptide. The integral of the first peak of the RDF gives the hydration number, which is the average number of water molecules in the first hydration shell. Research on Glycyl-alanine shows that different force fields can reproduce the main features of its hydration structure, with polarizable force fields like AMOEBAPRO being particularly adept at capturing changes in the local environment that result from conformational transitions. tandfonline.comtandfonline.com These simulations highlight that the carboxylate and amino groups are strongly hydrated, forming stable hydrogen bonds with water.

Table 1: Typical MD Simulation Parameters for a Dipeptide in Aqueous Solution This table is a representative example based on simulations of similar dipeptides like Glycyl-alanine.

| Parameter | Value/Description | Reference |

| Force Field | AMBER, CHARMM, AMOEBAPRO | tandfonline.com |

| Water Model | TIP3P, SWM-NDP4 | nih.govacs.org |

| System Size | 1 dipeptide + ~300-8000 water molecules | nih.govresearchgate.net |

| Time Step | 1-2 fs | tandfonline.comnih.gov |

| Simulation Length | 1-500 ns | tandfonline.comacs.org |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | nih.gov |

| Temperature | 300 K | nih.gov |

| Pressure | 1 atm | nih.gov |

Conformational Landscape Mapping and Flexibility Studies

This compound does not have a single, rigid structure. Instead, it exists as an ensemble of different conformations in solution. MD simulations are essential for mapping this conformational landscape. The flexibility of the peptide is primarily described by the rotation around its single bonds, which are defined by dihedral angles.

The interface between the peptide and water is not static. MD simulations allow for the detailed investigation of the dynamics at this boundary. Key metrics include the residence time of water molecules within the hydration shell and the lifetime of hydrogen bonds between the peptide and water.

Studies on dipeptides show that water molecules in the first hydration shell are in constant exchange with the bulk water, but they remain near the peptide for a longer time than they would in pure water. acs.org The dynamics vary for different parts of the peptide. Water molecules hydrogen-bonded to polar groups like the amide and carboxyl groups have longer residence times compared to water near nonpolar groups. acs.org The zwitterionic nature of the peptide strongly influences the surrounding water structure, promoting interactions that can affect processes like micellization in the presence of other solutes. mdpi.com Analysis of these dynamics is crucial for understanding how the solvent mediates the peptide's own conformational changes and its interactions with other molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

While MD simulations excel at describing the dynamics of large systems, quantum chemical (QC) calculations are used to provide a highly accurate description of the electronic structure and energetics of a molecule. Methods like Density Functional Theory (DFT) are widely used for peptides due to their balance of accuracy and computational cost. ucl.ac.uknih.gov

DFT calculations are employed to determine the fundamental electronic properties of this compound. These calculations solve approximations of the Schrödinger equation to find the electron density distribution, from which numerous properties can be derived. This includes the geometry of the most stable conformers, the distribution of partial charges on each atom, and the energies and shapes of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org

Thermochemical studies on β-alanine, a constituent of the dipeptide, have combined experimental measurements with high-level G3 molecular orbital calculations to determine its gas-phase enthalpy of formation. nih.gov Such computational approaches can precisely predict the relative energies of different conformers of this compound, helping to identify the most stable structures. Furthermore, DFT can be used to calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computed structures. ucl.ac.ukacs.org

Table 2: Representative Energetic Properties from Quantum Chemical Calculations This table presents example data types obtained from DFT calculations on constituent amino acids or similar molecules.

| Property | Molecule | Calculated Value | Method | Reference |

| Gas-Phase Enthalpy of Formation | β-alanine | -421.2 ± 1.9 kJ·mol⁻¹ | G3 (ab initio) | nih.gov |

| HOMO-LUMO Gap | Glycine (B1666218) on Graphene Oxide | Varies with conformation | DFT (LSDA) | arxiv.org |

| Relative Conformational Energy | Alanine Dipeptide | C7ax is highest in SCF energy | ab initio (4-21G) | capes.gov.br |

| Hirshfeld Net Charge | Glycine (COO group) | -0.28e | DFT | arxiv.org |

Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for studying chemical reactions at the molecular level. For this compound, this could include reactions like peptide bond hydrolysis or the formation of peptide radicals. QC methods, often in a hybrid form called Quantum Mechanics/Molecular Mechanics (QM/MM), can map out the entire reaction pathway. nih.gov

In a QM/MM simulation, the reacting part of the system (e.g., the peptide bond and a catalytic water molecule) is treated with high-level quantum mechanics, while the surrounding environment (the rest of the peptide and solvent) is treated with a classical force field. This approach allows for the modeling of reactions within a realistic, complex environment. acs.org These calculations can identify the high-energy transition state structure, which is the bottleneck of the reaction, and determine the activation energy barrier. researchgate.net For example, studies on glycyl radical enzymes (GREs) use extensive QM/MM simulations to understand how a glycyl radical is formed and stabilized, revealing the kinetic and thermodynamic feasibility of the proposed reaction steps. nih.govacs.org Such methods could be applied to understand the chemical reactivity of this compound, providing insights into its stability and potential reaction pathways.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) are instrumental in simulating vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, offering insights that complement experimental findings. ucl.ac.uknih.gov The prediction of these spectra allows for the detailed assignment of experimental bands to specific molecular motions and chemical environments. researchgate.netmdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of this compound. By modeling the molecule and its potential dimers or solvated forms, a vibrational analysis can be performed. researchgate.net For instance, DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-31G*) can yield theoretical IR and Raman spectra. nih.gov These calculated spectra help in assigning the complex experimental bands to specific vibrational modes, such as the amide I (mainly C=O stretch) and amide II (N-H bend and C-N stretch) bands, as well as the various stretching and bending modes of the CH2 groups and the carboxylate and amino termini. researchgate.netmdpi.com Studies on similar dipeptides show that the amide III region is particularly sensitive to backbone conformation, with distinct frequencies corresponding to PII, β, and αR conformations. pnas.org Recent advancements using machine learning, trained on extensive datasets of amino acids and dipeptides, promise to predict full-spectrum IR and Raman spectra for larger polypeptides with high efficiency and accuracy. acs.orgnih.gov

NMR Spectroscopy: The chemical shifts of nuclei such as ¹H, ¹³C, and ¹⁵N are highly sensitive to the local electronic structure and, by extension, to the conformation of the peptide. nih.govcapes.gov.br Quantum chemical calculations can predict these chemical shifts for a given molecular geometry. titech.ac.jp For peptides, theoretical calculations of NMR chemical shifts as a function of the backbone dihedral angles (φ, ψ) can create contour maps that correlate specific conformations with observable chemical shifts. nih.gov For example, the ¹³C chemical shifts of Cα, Cβ, and the carbonyl carbon are known to be reliable indicators of secondary structure. nih.gov Similarly, ¹H and ¹⁵N chemical shifts are strongly influenced by hydrogen bonding, with downfield shifts often corresponding to shorter, stronger hydrogen bonds. capes.gov.brresearchgate.net By comparing the computationally predicted spectra for various low-energy conformers of this compound with experimental data, it is possible to deduce the dominant solution-state or solid-state structure.

Below is an illustrative table of predicted vibrational frequencies for a dipeptide, based on typical values found in computational studies of similar molecules.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Stretching of the amide N-H bond. |

| C-H Stretch | 2900-3100 | Stretching of aliphatic C-H bonds. |

| Amide I | 1640-1680 | Primarily C=O stretching of the peptide bond. mdpi.com |

| Amide II | 1510-1570 | Combination of N-H in-plane bending and C-N stretching. |

| CH₂ Bend | 1420-1470 | Scissoring/bending motion of methylene (B1212753) groups. researchgate.net |

| Amide III | 1270-1320 | Complex mode involving C-N stretch and N-H bend, sensitive to conformation. pnas.org |

This table presents typical frequency ranges for dipeptide vibrational modes as predicted by DFT calculations in the literature. Actual values for this compound would require specific calculations.

Force-Field Development and Validation for Beta-Amino Acid Containing Peptides

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the conformational dynamics and interactions of biomolecules. The accuracy of these simulations is fundamentally dependent on the underlying molecular mechanics force field. aip.org For standard proteins composed of α-amino acids, force fields like AMBER, CHARMM, and GROMOS are well-established. aip.orgnih.gov However, the inclusion of non-standard residues like β-amino acids necessitates the development and validation of specific parameters to accurately model their unique structural properties. acs.orgnih.gov

The development of force field parameters for β-amino acids, which would be essential for simulating this compound, involves a multi-step process. ttk.hu Key parameters, especially for bond lengths, angles, and crucially, the dihedral angles that govern the peptide backbone conformation, must be derived. ttk.hu This is often achieved by fitting the molecular mechanics potential energy surface to a higher-level quantum mechanical (QM) surface. nih.govacs.org For example, torsional parameters can be optimized by matching the energy profile of backbone rotation from QM calculations (e.g., using DFT or more advanced ab initio methods). acs.orgttk.hu

Once developed, these new parameters must be rigorously validated. nih.govethz.ch Validation involves running MD simulations of model peptides containing β-amino acids and comparing the resulting structural ensembles to experimental data. acs.orgethz.ch Key validation metrics include:

Reproduction of known secondary structures: The force field should be able to maintain and spontaneously find experimentally determined secondary structures, such as the 14-helix or β-hairpins characteristic of many β-peptides. nih.govethz.ch

Comparison with NMR data: Calculated properties, such as Nuclear Overhauser Effect (NOE) distance restraints and ³J-coupling constants, from the simulated ensemble should be in good agreement with experimental NMR data. acs.orgethz.ch

Thermodynamic properties: The force field should correctly reproduce thermodynamic data where available, such as the relative populations of different conformations. pnas.org

Several studies have focused on extending existing force fields for β-peptides. For example, specific parameters for acyclic β-amino acids have been developed for CHARMM and AMBER-compatible force fields. nih.govacs.orgttk.hu A comparative study found that a CHARMM force field extension, with dihedral parameters derived from QM energy path matching, performed very well in reproducing experimental structures for a variety of β-peptides. nih.govacs.org The GROMOS force field has also been tested and validated for β-peptides. ethz.ch

| Force Field Family | Approach for β-Amino Acids | Validation Method |

| CHARMM | Extension with new dihedral parameters derived from QM torsional energy path matching. nih.govacs.orgttk.hu | MD simulations of various β-peptides, comparison with experimental structures (helices, hairpins). nih.govacs.orgttk.hu |

| AMBER | New residue topologies created by analogy to α-amino acids; partial charges refitted using RESP. nih.govacs.org | MD simulations; generally good for cyclic β-amino acids but may require further parameterization for acyclic ones. nih.govacs.orgnih.gov |

| GROMOS | Has included parameters for β-peptides for an extended period. acs.orgethz.ch | MD simulations of β-peptides in solution, comparison with experimental NOE and ³J-coupling data. ethz.ch |

Ligand-Binding Simulations and Molecular Docking Studies (e.g., interactions with cyclodextrins)

Molecular docking and ligand-binding simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a receptor or host molecule. researchgate.netmdpi.com These methods are crucial for understanding molecular recognition, predicting binding affinities, and elucidating the structural basis of complex formation. acs.org

Molecular Docking: This method predicts the preferred orientation (pose) of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking algorithms search for the optimal geometry by minimizing the interaction energy, which is calculated using a scoring function. For this compound, docking could be used to explore its binding modes with various receptors, including host molecules like cyclodextrins. researchgate.netmdpi.com Studies on similar dipeptides have used docking to show how the aromatic or aliphatic side chains insert into the hydrophobic cavity of cyclodextrins. researchgate.netscienceasia.org The results typically include a predicted binding energy (or score) and a detailed view of intermolecular interactions, such as hydrogen bonds and van der Waals contacts. mdpi.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture, MD simulations offer a dynamic view of the binding process and the stability of the resulting complex in a simulated physiological environment (e.g., in explicit water). acs.org Starting from a docked pose, MD simulations can be run to assess the stability of the complex over time, explore conformational changes in both the ligand and receptor upon binding, and calculate more rigorous binding free energies using methods like free energy perturbation (FEP) or thermodynamic integration. acs.org

Interactions with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them capable of encapsulating guest molecules to form inclusion complexes. researchgate.netnih.gov The interaction of amino acids and peptides with β-cyclodextrin (β-CD), which has seven glucose units, is a well-studied example. Simulations can reveal the specific geometry of the inclusion complex, for instance, whether the N-terminus, C-terminus, or the backbone of this compound is preferentially included in the β-CD cavity. researchgate.net The primary driving force for complexation is often the hydrophobic effect, with the nonpolar parts of the peptide being shielded from water inside the CD cavity. researchgate.net

Computational studies combining NMR and molecular docking have been used to determine the stability constants and binding modes for complexes of various dipeptides with β-CD. scienceasia.orgresearchgate.net For example, a study on asparagine enantiomers with β-cyclodextrin used molecular docking to calculate binding free energies and found values around -3.8 kcal/mol, indicating favorable complex formation. mdpi.com

| Study Type | Objective | Key Findings / Predictions |

| Molecular Docking | Predict binding pose and estimate binding affinity. | Provides the most stable 3D structure of the this compound-cyclodextrin complex. mdpi.comscienceasia.org Estimates binding energy (e.g., in kcal/mol). mdpi.com |

| MD Simulation | Assess complex stability and dynamics in solution. | Confirms stability of the docked pose over time (nanoseconds). acs.org Reveals flexibility and conformational adjustments of the complex. |

| Binding Free Energy Calculation | Quantify the strength of the interaction. | Calculates ΔG of binding, providing a more accurate measure of affinity than docking scores. acs.org |

Biological and Biochemical Activity of Glycyl Beta Alanine and Its Functional Implications

Interaction with Enzymatic Systems and Mechanistic Studies

Substrate Specificity and Hydrolysis by Peptidases

The hydrolysis of peptides is a critical biological process facilitated by enzymes known as peptidases. The specificity of these enzymes is paramount, dictating which peptide bonds they will cleave. Research into the enzymatic hydrolysis of glycyl-beta-alanine reveals nuanced substrate preferences among different peptidases.

Some peptidases exhibit broad specificity and are capable of hydrolyzing a variety of dipeptides, including those containing β-alanine. For instance, anserinase (EC 3.4.13.5), also known as Xaa-methyl-His dipeptidase, is recognized for its ability to hydrolyze anserine (B1665513) (β-alanyl-Nπ-methyl-L-histidine), carnosine, and other dipeptides, indicating a capacity to accommodate β-alanine residues. enzyme-database.org

The structural features of the peptide, such as the length of the carbon chain and the relative positions of functional groups, are determining factors in their complexing ability with metal ions and likely influence their interaction with enzyme active sites. researchgate.net The presence of a β-amino acid like β-alanine, as opposed to an α-amino acid, alters the peptide backbone, which can significantly impact its recognition and hydrolysis by peptidases.

The table below summarizes the specificity of various peptidases.

| Enzyme/Enzyme Class | Substrate(s) Including this compound Analogs | Specificity Notes |

| Anserinase (Xaa-methyl-His dipeptidase) | Anserine (β-alanyl-Nπ-methyl-L-histidine), Carnosine, Homocarnosine, Glycyl-leucine | Exhibits broad specificity, hydrolyzing dipeptides with β-alanine. enzyme-database.org |

| PhTET4 (Pyrococcus horikoshii) | Gly-pNA | Strict glycyl aminopeptidase; no activity on other amino acids. nih.gov |

| Streptomyces R61 DD-peptidase | Glycyl-l-alpha-amino-epsilon-pimelyl-d-alanyl-d-alanine | Highly specific for certain peptidoglycan-mimetic peptides. nih.govuliege.be |

| LytM (Staphylococcus aureus) | D-Ala-Gly and Glycyl-glycine bonds in peptidoglycan | Can act as a D-alanyl-glycine endopeptidase in addition to a glycyl-glycine hydrolase. elifesciences.org |

Enzymatic Synthesis and Degradation Pathways

Enzymatic Synthesis: The enzymatic synthesis of dipeptides like this compound can be achieved through various strategies, often involving peptide synthetases or proteases under specific conditions. Carnosine synthase, for example, catalyzes the formation of a peptide bond between β-alanine and L-histidine, demonstrating the biological machinery for incorporating β-alanine into dipeptides. researchgate.net While direct enzymatic synthesis of this compound is not extensively detailed in the provided results, the synthesis of other β-alanine-containing peptides and dipeptides in general provides a framework. For instance, the synthesis of Ala-Gln has been demonstrated using α-amino acid ester acyltransferase. nih.gov Proteases, which normally hydrolyze peptide bonds, can be used for synthesis in kinetically controlled reactions, as shown in the synthesis of Cbz-Gly-Tyr-NH2 by PST-01 protease. sci-hub.se The synthesis of β-alanine itself can be accomplished biologically from precursors like L-aspartate or fumaric acid, utilizing enzymes such as L-aspartate-α-decarboxylase and aspartate ammonia-lyase. frontiersin.orgfrontiersin.org

Degradation Pathways: The degradation of this compound would involve the initial hydrolysis of the peptide bond by a peptidase, releasing glycine (B1666218) and β-alanine. The subsequent degradation of β-alanine is a known metabolic pathway. nih.govnih.gov β-Alanine can be converted to malonate semialdehyde through transamination. nih.gov This intermediate is then further metabolized to acetyl-CoA, which can enter the citric acid cycle. nih.gov The degradation of β-alanine can also be initiated by the action of aldehyde dehydrogenase. nih.gov Glycine, the other component of the dipeptide, can be converted to serine, which is then metabolized to pyruvate (B1213749), a key intermediate in central metabolism. libretexts.org

The table below outlines the key steps in the degradation of the constituent amino acids of this compound.

| Amino Acid | Initial Degradation Product | Key Enzymes | Final Metabolic Fate |

| β-Alanine | Malonate semialdehyde | Transaminase, Aldehyde dehydrogenase | Acetyl-CoA |

| Glycine | Serine | Serine hydroxymethyltransferase | Pyruvate |

Metal-Peptide Complex Formation and Bioinorganic Chemistry

Coordination Chemistry of this compound with Transition Metals (e.g., Cu(II), Au(III))

This compound, like other peptides and amino acids, readily forms coordination complexes with transition metal ions. The coordination behavior is dictated by the available donor atoms: the N-terminal amino group, the amide nitrogen, and the C-terminal carboxylate oxygen.

Copper(II) Complexes: Copper(II) is a well-studied metal ion in peptide coordination chemistry. The interaction of Cu(II) with peptides often leads to the deprotonation of the amide nitrogen, resulting in a strong metal-ligand bond. uq.edu.aunih.gov In the case of this compound, the formation of a Cu(II) complex would involve the amino nitrogen, the deprotonated amide nitrogen, and the carboxylate oxygen, creating a chelate structure. The presence of the β-alanine residue, which introduces a six-membered chelate ring as opposed to the five-membered ring formed by α-amino acids, can significantly influence the stability and redox properties of the resulting complex. nih.govacs.org Studies on Cu(II) complexes with peptides containing β-alanine have shown that the change in chelate ring size from five to six members can reinstate ROS production in otherwise redox-silent complexes. nih.gov A new complex, [Cu(Gly-β-Ala)(dpq)]·2H2O, has been synthesized and characterized, demonstrating the direct coordination of glycyl-β-alanine with Cu(II). researchgate.net

Gold(III) Complexes: Gold(III) also forms complexes with peptides, typically resulting in square-planar geometries. researchgate.net The coordination with Au(III) can involve the N-terminal amino group, deprotonated amide nitrogens, and the terminal carboxylate group. researchgate.netcore.ac.uk Research on Au(III) complexes with related dipeptides like glycylalanine (B8899) has shown that the metal coordinates via the amino nitrogen, the deprotonated amide nitrogen, and the carboxylate group, forming a square-planar AuN2OCl or AuN3O chromophore. researchgate.net It is expected that this compound would coordinate to Au(III) in a similar tridentate fashion.

Structural Characterization of Metal-Peptide Complexes

The structures of metal-peptide complexes are elucidated using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR, and mass spectrometry.

Copper(II) Complexes: The structure of the [Cu(Gly-β-Ala)(dpq)]·2H2O complex was determined by X-ray single-crystal diffraction. researchgate.net The complex crystallizes in a triclinic space group. researchgate.net The central Cu(II) ion in such complexes often exhibits a distorted square-pyramidal or square-planar geometry. In related Cu(II)-dipeptide complexes, the peptide typically acts as a tridentate ligand, coordinating through the amino nitrogen, the deprotonated amide nitrogen, and a carboxylate oxygen. at.ua The incorporation of β-alanine instead of an α-amino acid alters the chelate ring sizes within the complex, which can be confirmed by techniques like EPR spectroscopy and DFT simulations. nih.gov

Gold(III) Complexes: The structures of Au(III) complexes with peptides like glycylalanine have been characterized using methods such as ¹H NMR, ESI-MS, and HPLC-MS-MS. researchgate.net These studies indicate that the peptide coordinates to the Au(III) center through the amino group, deprotonated amide nitrogen(s), and the carboxylate group. researchgate.net The resulting complexes, such as [Au(Gly-Ala)H⁻¹Cl] and [Au(Gly-Ala-Ala)H⁻²], exhibit a near square-planar geometry around the gold ion. researchgate.net

The table below summarizes the key structural features of metal-glycyl-beta-alanine type complexes.

| Metal Ion | Coordination Geometry | Key Coordinating Atoms from Peptide | Characterization Techniques |

| Cu(II) | Distorted square-pyramidal/Square-planar | Amino nitrogen, deprotonated amide nitrogen, carboxylate oxygen | X-ray diffraction, EPR, UV-Vis, Cyclic Voltammetry nih.govresearchgate.net |

| Au(III) | Near square-planar | Amino nitrogen, deprotonated amide nitrogen(s), carboxylate oxygen | ¹H NMR, ESI-MS, HPLC-MS-MS, IR-LD Spectroscopy researchgate.net |

Redox Activity and Reactive Oxygen Species (ROS) Generation by Complexes

The redox activity of metal-peptide complexes is a crucial aspect of their biological implications, particularly in the context of oxidative stress.

Copper(II) Complexes: Redox-active Cu(II) complexes can generate reactive oxygen species (ROS) in the presence of reducing agents and oxygen. nih.gov The redox cycling between Cu(II) and Cu(I) is often implicated in this process. nih.gov Interestingly, the incorporation of β-alanine into the peptide backbone of Cu(II) ATCUN (Amino-Terminal Copper and Nickel) complexes has been shown to significantly enhance ROS production (specifically •OH and H₂O₂). nih.gov This is attributed to the change in the chelate ring size from five (with glycine) to six members (with β-alanine), which appears to reactivate the Cu(II)/Cu(I) redox cycle that is otherwise silenced in standard ATCUN complexes. nih.gov This increased ROS generation leads to enhanced oxidative cleavage of biomolecules like plasmid DNA. nih.govresearchgate.net

Gold(III) Complexes: While the direct redox activity and ROS generation by Au(III)-glycyl-beta-alanine complexes are not detailed in the provided search results, the interaction of gold(III) complexes with biological systems is known to involve redox processes. The cytotoxic effects of some gold(III) complexes are thought to arise from their interactions with biomolecules containing thiol groups, such as cysteine. researchgate.net The reduction of Au(III) to Au(I) is a common feature of its biological chemistry. core.ac.uk The potential for Au(III)-peptide complexes to generate ROS would depend on their specific redox potentials and their ability to participate in electron transfer reactions under physiological conditions.

| Metal Complex | Redox Couple | ROS Generated | Biological Implication |

| Cu(II)-Glycyl-beta-alanine type | Cu(II)/Cu(I) | •OH, H₂O₂ nih.gov | Enhanced oxidative DNA cleavage nih.govresearchgate.net |

| Au(III)-Peptide | Au(III)/Au(I) | Not specified | Interactions with thiols, potential cytotoxicity researchgate.netcore.ac.uk |

Cellular Signaling Pathway Modulation (Inferences from Acetyl Glycyl Beta-Alanine (B559535) research)

Research on the acetylated form of this compound, known as Acetyl Glycyl Beta-Alanine, provides significant insights into its capacity to modulate complex cellular signaling pathways. This peptide has been shown to interfere with the multi-step process of melanogenesis, the synthesis of melanin (B1238610) pigment. myrevea.comincidecoder.com It operates at several levels, from gene expression to enzymatic activity and organelle transport. cosmeticsandtoiletries.comscribd.com

Acetyl Glycyl Beta-Alanine has demonstrated a notable ability to interfere with the core machinery of melanin production. corum.com.tw A critical target is the Microphthalmia-associated Transcription Factor (MITF), a key regulator for the development and survival of melanocytes and the transcription of essential melanogenic enzymes. inci.guidepersebelle.com Studies have shown that Acetyl Glycyl Beta-Alanine can downregulate the mRNA expression of MITF by as much as 39%. cosmeticsandtoiletries.comflawlessbeautyandskin.com

This reduction in MITF activity directly impacts the synthesis of crucial enzymes responsible for melanin production. cosmeticsandtoiletries.com The peptide significantly inhibits the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, as well as tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). corum.com.twrossorg.com This multi-target inhibition disrupts the enzymatic cascade required for the synthesis of melanin pigment. cosmeticsandtoiletries.com Scientific studies have quantified the inhibitory effects on these key enzymes. inci.guide For instance, research indicates that Acetyl Glycyl Beta-Alanine can reduce the activity of tyrosinase, TRP-1, and TRP-2 by up to 79.1%, 42.1%, and 91.9%, respectively. cosmeticsandtoiletries.com

Table 1: Inhibitory Effects of Acetyl Glycyl Beta-Alanine on Melanogenesis-Related Molecules

| Target Molecule | Type | Documented Inhibition | Reference(s) |

| MITF | Transcription Factor | Downregulates mRNA expression by 39% | cosmeticsandtoiletries.comflawlessbeautyandskin.com |

| Tyrosinase | Enzyme | Reduces activity by up to 79.1% | cosmeticsandtoiletries.com |

| TRP-1 | Enzyme | Reduces activity by 42.1% | cosmeticsandtoiletries.cominci.guide |

| TRP-2 | Enzyme | Reduces activity by 91.9% | cosmeticsandtoiletries.cominci.guide |

Beyond inhibiting melanin synthesis, Acetyl Glycyl Beta-Alanine also modulates the transport of melanosomes, the organelles where melanin is synthesized and stored. corum.com.tw The peptide interrupts the transfer of these pigment-containing vesicles from melanocytes to the surrounding keratinocytes in the epidermis. myrevea.com This is achieved by downregulating the expression of Melanophilin (Mlph), a key protein in the tripartite complex (also including Rab27a and Myosin Va) that anchors melanosomes for transfer. cosmeticsandtoiletries.comcorum.com.tw Reports indicate a significant downregulation of Mlph expression by 69.1%. cosmeticsandtoiletries.com Furthermore, the peptide has been shown to reduce the uptake of melanosomes by keratinocytes through phagocytosis by 55.1%. cosmeticsandtoiletries.comcorum.com.tw

The influence of Acetyl Glycyl Beta-Alanine extends to the intercellular communication that initiates the pigmentation process, particularly in response to stimuli like UV radiation. persebelle.com It inhibits the expression of keratinocyte-derived signaling factors, such as Stem Cell Factor (SCF) and Endothelin-1 (ET-1). inci.guidecorum.com.tw These factors are crucial for the cross-talk between keratinocytes and melanocytes that triggers melanogenesis. cosmeticsandtoiletries.com Research has documented that Acetyl Glycyl Beta-Alanine can inhibit the secretion of SCF by 61.3% and ET-1 by up to 91.7%, thereby disrupting the initial signaling cascade for pigmentation. cosmeticsandtoiletries.compersebelle.com

Table 2: Inhibition of Keratinocyte-Derived Melanogenic Factors by Acetyl Glycyl Beta-Alanine

| Signaling Factor | Function | Documented Inhibition | Reference(s) |

| Stem Cell Factor (SCF) | Regulates melanocyte proliferation and melanogenesis | 61.3% | cosmeticsandtoiletries.com |

| Endothelin-1 (ET-1) | Enhances melanogenesis and melanocyte proliferation | 91.7% | cosmeticsandtoiletries.com |

Precursor Roles in Biosynthesis of Other Biologically Active Molecules (Focus on Beta-Alanine as a component)

The beta-alanine component of this compound is a naturally occurring beta-amino acid that serves as a fundamental building block for several other biologically significant molecules. sigmaaldrich.combevital.no

Beta-alanine is a crucial precursor for the synthesis of the dipeptides carnosine (β-alanyl-L-histidine) and anserine (β-alanyl-N-methyl-L-histidine). sigmaaldrich.combevital.no The synthesis of carnosine from beta-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase. mdpi.comfisiologiadelejercicio.com The availability of beta-alanine is the rate-limiting step in this biosynthetic pathway within muscle and brain cells. mdpi.comfisiologiadelejercicio.comnih.gov Carnosine and anserine are found in high concentrations in skeletal muscle and brain tissue, where they perform important physiological functions, including pH buffering and antioxidant activities. sigmaaldrich.comnih.gov

Metabolic Pathways of Beta Alanine Relevant to Glycyl Beta Alanine

Biosynthesis Pathways of Beta-Alanine (B559535)

Beta-alanine, a non-proteinogenic β-amino acid, is synthesized through several distinct metabolic routes in various organisms. frontiersin.orgfrontiersin.org These pathways provide the necessary precursor for the synthesis of vital compounds, including pantothenate (Vitamin B5) and dipeptides like carnosine and anserine (B1665513). hmdb.casmpdb.ca

Reductive Pyrimidine (B1678525) Degradation (e.g., Uracil (B121893) conversion)

A significant pathway for beta-alanine biosynthesis involves the reductive degradation of the pyrimidine base, uracil. frontiersin.orgbio-rad.com This catabolic route serves to recycle pyrimidines and contributes to the cellular pool of beta-alanine. In this pathway, uracil is first reduced to dihydrouracil (B119008) by the enzyme dihydropyrimidine (B8664642) dehydrogenase. frontiersin.orgbio-rad.com Subsequently, dihydropyrimidinase catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-beta-alanine (also known as 3-ureidopropionate). frontiersin.orgbio-rad.combiorxiv.org The final step is the hydrolysis of N-carbamoyl-beta-alanine by β-ureidopropionase (or beta-alanine synthase), which yields beta-alanine, carbon dioxide, and ammonia (B1221849). frontiersin.orgbiorxiv.org This pathway has been identified in bacteria, plants, and yeast. frontiersin.orgbiorxiv.orgnih.gov

Key Enzymes in Reductive Pyrimidine Degradation:

| Enzyme | EC Number | Reaction |

| Dihydropyrimidine dehydrogenase | 1.3.1.2 | Uracil + NADPH + H⁺ → 5,6-Dihydrouracil + NADP⁺ |

| Dihydropyrimidinase | 3.5.2.2 | 5,6-Dihydrouracil + H₂O → N-Carbamoyl-beta-alanine |

| β-Ureidopropionase | 3.5.1.6 | N-Carbamoyl-beta-alanine + H₂O → Beta-alanine + CO₂ + NH₃ |

Aspartate Decarboxylation Pathway

In many prokaryotes, the primary route for beta-alanine synthesis is the direct decarboxylation of L-aspartate. researchgate.netebi.ac.ukbiorxiv.org This reaction is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. frontiersin.orgebi.ac.uk This enzyme is a key regulatory point in the biosynthesis of pantothenate. ebi.ac.uk The ADC enzyme in bacteria like E. coli is a pyruvoyl-dependent enzyme, which is synthesized as a proenzyme and undergoes self-processing to become active. ebi.ac.ukbiorxiv.org While this pathway is predominant in bacteria, evidence for its presence in plants has not been conclusively established. frontiersin.orgfrontiersin.org In some archaea, a glutamate (B1630785) decarboxylase has been shown to have the promiscuous ability to decarboxylate aspartate as well. biorxiv.org

Propionate (B1217596) Metabolism Pathway

Beta-alanine can also be synthesized from propionate, a pathway that has been particularly studied in plants. frontiersin.orgresearchgate.net This pathway begins with the activation of propionate to propionyl-CoA. frontiersin.org Propionyl-CoA is then oxidized to acrylyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. frontiersin.orgnih.gov Following hydrolysis to 3-hydroxypropionate, it is oxidized to malonate semialdehyde. frontiersin.orgnih.gov The final step is a transamination reaction, often using L-alanine as the amino donor, to produce beta-alanine. frontiersin.org This pathway connects the metabolism of branched-chain amino acids to beta-alanine synthesis. researchgate.net

Polyamine Degradation Pathways (e.g., via 1,3-Diaminopropane (B46017) and 3-Aminopropanal)

The degradation of polyamines such as spermine (B22157) and spermidine (B129725) provides another route for beta-alanine biosynthesis in plants and yeast. frontiersin.orgnih.gov In this pathway, spermine and spermidine are cleaved to form 1,3-diaminopropane (DAP). frontiersin.orgnih.gov DAP is then converted to 3-aminopropanal (B1211446) by a polyamine oxidase. bio-rad.comnih.gov Finally, 3-aminopropanal is oxidized to beta-alanine by an aldehyde dehydrogenase. bio-rad.comnih.gov This pathway is significant in various physiological processes, including stress responses in plants. frontiersin.org

Catabolic Fates and Intermediates of Beta-Alanine (e.g., Malonate-semialdehyde, Acetic acid)

Under normal physiological conditions, beta-alanine is catabolized into other molecules. A primary catabolic pathway involves a transamination reaction, often with pyruvate (B1213749) or α-ketoglutarate, to form malonate-semialdehyde. hmdb.casmpdb.cauomustansiriyah.edu.iq This intermediate can then be further metabolized. hmdb.casmpdb.ca One fate of malonate-semialdehyde is its conversion to malonate by malonate-semialdehyde dehydrogenase. hmdb.casmpdb.ca Malonate can then be converted to malonyl-CoA, which is a key building block for fatty acid biosynthesis. hmdb.casmpdb.ca Alternatively, malonate semialdehyde can be decarboxylated to acetaldehyde, which is then oxidized to acetic acid. ontosight.ai Acetic acid can subsequently be converted to acetyl-CoA and enter the citric acid cycle for energy production. uomustansiriyah.edu.iqontosight.ai Therefore, the catabolism of beta-alanine is linked to both lipid and energy metabolism.

Intermediates in Beta-Alanine Catabolism:

| Intermediate | Precursor | Subsequent Product(s) |

| Malonate-semialdehyde | Beta-alanine | Malonate, Acetaldehyde |

| Acetic acid | Acetaldehyde (from Malonate-semialdehyde) | Acetyl-CoA |

Role in Regulating Extracellular pH in Microbial Systems (e.g., Pseudomonas putida)

Recent research has highlighted a role for beta-alanine metabolism in regulating the extracellular environment in certain microbial systems. In the bacterium Pseudomonas putida, beta-alanine metabolism has been shown to contribute to an increase in extracellular pH. nih.govnih.gov Studies have demonstrated that during the heterotrophic ammonia oxidation by Pseudomonas putida Y-9, the consumption of protons (H⁺) during the conversion of malonic acid to 3-hydroxypropionic acid within the beta-alanine metabolic pathway is a key reason for the observed rise in the pH of the surrounding medium. nih.govnih.gov This finding suggests that beyond its role as a biosynthetic precursor, beta-alanine metabolism can be a mechanism for bacteria to modulate their external environment, which can have significant implications for microbial physiology and interactions within their ecological niches. nih.gov The gene ydfG, which is involved in this process, has been identified as a key player in this pH modulation. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methodologies for Separation and Analysis

Chromatography stands as a cornerstone for the isolation and analysis of Glycyl-beta-alanine from complex mixtures. The choice of chromatographic mode is dictated by the physicochemical properties of the dipeptide and the sample matrix.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of dipeptides like this compound. lcms.cz UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. lcms.cz

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely employed technique for the separation of peptides. google.com In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. sielc.com

Method development for this compound analysis by RP-HPLC involves the optimization of several parameters to achieve adequate resolution, peak shape, and analysis time. Key parameters include the mobile phase composition (including the type and concentration of organic modifier like acetonitrile (B52724) and the pH of the aqueous buffer), the column temperature, and the flow rate. japsonline.comscielo.br The use of an acidic mobile phase, often containing formic acid, is common as it protonates the carboxyl group of the peptide, potentially improving retention and peak shape. mdpi.com

For instance, a typical starting point for method development could involve a C18 column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic compounds. mdpi.com Optimization can be systematically performed using a Quality by Design (QbD) approach, where experimental designs are used to understand the impact of different parameters on the separation. japsonline.comscielo.br

A study on the analysis of amino acids and peptides demonstrated the use of a C18 reverse-phase column with a gradient elution of 0.1 mol/L sodium acetate (B1210297) and acetonitrile. google.com While not specific to this compound, this illustrates a common approach. Another method for analyzing underivatized amino acids, which are the building blocks of this compound, utilized a core-shell mixed-mode column, demonstrating separation within a short timeframe. helixchrom.com

Table 1: Exemplary RP-HPLC Method Parameters for Peptide Analysis

| Parameter | Condition | Reference |

| Column | C18, 5 µm, 4.6 mm × 150 mm | researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | mdpi.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 210-220 nm | nih.gov |

| Column Temperature | 30-40 °C | scielo.brmdpi.com |

This table presents a generalized set of starting conditions for RP-HPLC analysis of peptides. Actual conditions for this compound would require specific optimization.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and complementary technique to RP-HPLC, particularly well-suited for the separation of polar compounds like this compound. nacalai.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous buffer. chromatographyonline.com The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. chromatographyonline.com

HILIC is advantageous for analyzing polar analytes that show little or no retention on traditional RP-HPLC columns. nacalai.com The high organic content of the mobile phase in HILIC can also lead to enhanced sensitivity when coupled with mass spectrometry, due to more efficient solvent desolvation in the ion source. chromatographyonline.com The separation of this compound using HILIC would involve a stationary phase with polar functional groups, such as one derived from β-alanine itself, which can provide unique selectivity through a combination of hydrophilic and potential ion-exchange interactions. nih.gov Research has demonstrated the successful separation of various amino acids and peptides using HILIC, highlighting its utility for such analyses. chromatographyonline.com

Table 2: Comparison of RP-HPLC and HILIC for this compound Analysis

| Feature | Reverse-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide, zwitterionic) |

| Mobile Phase | High aqueous content, increasing organic | High organic content, decreasing organic |

| Retention Mechanism | Hydrophobic interactions | Partitioning into a water-enriched layer |

| Suitable Analytes | Non-polar to moderately polar | Polar and hydrophilic |

| This compound Retention | Likely low, requires optimization | Expected to be good |

Effective sample preparation is crucial for accurate and reliable analysis of this compound. The primary goals are to remove interfering substances from the sample matrix and to concentrate the analyte. tbzmed.ac.ir Common sample preparation techniques include protein precipitation, solid-phase extraction (SPE), and filtration. nih.govcam.ac.uk For instance, proteins in a biological sample can be precipitated using agents like perchloric acid or acetonitrile. nih.govcam.ac.uk

For the quantification of total this compound that may be part of a larger peptide or protein, a hydrolysis step is necessary to cleave the peptide bonds and release the dipeptide. nih.gov Acid hydrolysis using hydrochloric acid is a common method, although it can lead to the degradation of certain amino acids. publish.csiro.au Enzymatic hydrolysis, using specific peptidases, offers a milder alternative that can preserve the integrity of the target analyte. nih.gov The choice of hydrolysis method depends on the specific requirements of the analysis. Following hydrolysis, the sample would typically undergo a cleanup step, such as SPE, to remove the hydrolysis reagents and other matrix components before chromatographic analysis. cam.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. mdpi.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. acs.org These ions are then transferred into the mass analyzer.

ESI-MS can be operated in either positive or negative ion mode. For this compound, positive ion mode is commonly used, where the protonated molecule [M+H]⁺ is observed. mdpi.com The high sensitivity and compatibility with liquid chromatography make LC-ESI-MS a powerful combination for the analysis of this compound in complex mixtures. nih.gov Studies have shown the use of ESI-MS for the identification of dipeptides and other small molecules in various samples. mdpi.comacs.org

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting fragment ions. diva-portal.org This fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of b- and y-type ions, which can be used to determine the amino acid sequence. diva-portal.org

Identification and Quantification of this compound and its Metabolites

The identification and quantification of this compound and its breakdown products (metabolites) are accomplished using advanced analytical platforms, primarily centered on mass spectrometry (MS) coupled with chromatographic separation. Techniques such as liquid chromatography–tandem mass spectrometry (LC-MS/MS) are standard for the analysis of amino acids and related compounds in complex biological samples. rsc.org These protocols are noted for their robustness in separating, identifying, and quantifying these molecules. rsc.org

For comprehensive analysis, both targeted and untargeted metabolomics approaches are employed. Targeted analysis focuses on accurately measuring known metabolites, offering high sensitivity and reproducibility. researchgate.net Untargeted metabolomics, on the other hand, aims to capture a global snapshot of all measurable metabolites in a sample to discover previously unknown metabolic changes. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful and reproducible technique used for metabolite identification, supported by extensive databases. pnas.org

The metabolism of the β-alanine component of this compound is known to proceed through several pathways. Under normal conditions, β-alanine is metabolized into acetic acid. hmdb.ca It is formed in vivo from the degradation of dihydrouracil (B119008) and carnosine. sigmaaldrich.com Pathway enrichment analysis in various studies has identified a dedicated β-alanine metabolism pathway that includes metabolites such as anserine (B1665513), carnosine, and dihydrouracil. plos.org The quantification of metabolites in biological fluids can be achieved with high precision using methods like differential mobility spectrometry hyphenated to tandem mass spectrometry (DMS-MS/MS), which has shown results comparable to established LC-MS/MS protocols for metabolic disease diagnosis. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed characterization of this compound at the atomic level. It provides insights into the molecule's structure, conformation, and interactions with other molecules in solution.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural elucidation of peptides. Proton (¹H) NMR provides information on the number and environment of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals details about the carbon skeleton. nih.gov Although specific spectral data for this compound is not detailed in the available literature, the expected chemical shifts can be inferred from its constituent amino acids, glycine (B1666218) and β-alanine. The chemical shifts are sensitive to factors like pH and the peptide sequence context. royalsocietypublishing.orgresearchgate.net For instance, in peptides, the chemical shifts of terminal residues differ from those in the backbone. royalsocietypublishing.org

The following table presents reference ¹H and ¹³C NMR chemical shifts for glycine and β-alanine, which serve as the building blocks for this compound. These values are typically measured in D₂O at a neutral pH.

| Amino Acid | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| Glycine | Cα (Methylene) | 3.545 | 44.133 | bmrb.io |

| C' (Carbonyl) | - | 175.225 | bmrb.io | |

| β-Alanine | Cα | 2.543 | 36.292 | bmrb.io |

| Cβ | 3.241 | 39.233 | bmrb.io | |

| C' (Carbonyl) | - | 181.156 | bmrb.io |

Note: Chemical shifts can vary based on solvent, pH, temperature, and concentration.

NMR spectroscopy is a powerful tool for investigating non-covalent interactions between a peptide like this compound and a host molecule, such as a cyclodextrin (B1172386). researchgate.net Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of forming inclusion complexes with guest molecules of appropriate size and polarity. nih.govital.sp.gov.br

When a guest molecule is encapsulated within the cyclodextrin cavity, changes in the chemical shifts of both the host and guest protons can be observed. mdpi.com These complexation-induced shifts (CIS) are used to determine the stability and stoichiometry of the complex. researchgate.netmdpi.com For example, a study on the interaction between the dipeptide Glycyl-L-phenylalanine and β-cyclodextrin used changes in NMR signals to determine a 1:1 stoichiometry and an association constant. researchgate.net

Furthermore, 2D NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) provide detailed information on the geometry of the inclusion complex by detecting through-space proximity between the protons of the peptide and the inner protons of the cyclodextrin cavity. ital.sp.gov.br Such studies have been used to confirm that the non-polar portions of amino acids are encapsulated within the β-CD cavity. ital.sp.gov.br

Other Spectroscopic and Biophysical Methods for Conformational and Interaction Analysis

Circular Dichroism (CD) spectroscopy is a primary method for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org The technique measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The peptide backbone, when arranged in ordered structures like α-helices, β-sheets, or β-turns, produces characteristic CD signals in the far-UV region (typically 190-250 nm). researchgate.netamericanpeptidesociety.org

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

β-sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils or unordered structures exhibit a strong negative band below 200 nm. americanpeptidesociety.org

CD spectroscopy is highly sensitive to conformational changes induced by environmental factors such as temperature, pH, and solvent polarity. subr.edu For peptides containing β-amino acids, like this compound, CD is used to study the specific secondary structures they may adopt. umanitoba.ca Studies on cyclic tetrapeptides containing D-alanine residues have used CD to identify stable β-turn structures that are resistant to changes in experimental conditions. subr.edu Analysis of CD spectra can provide quantitative estimates of the percentage of each secondary structure element within the peptide. elte.hu

UV/Visible absorption and fluorescence (luminescence) spectroscopy are versatile techniques for studying peptide conformation and interactions. pnas.org While the peptide bond itself absorbs in the far-UV range (around 190-230 nm), the presence of aromatic side chains or specific labels allows for analysis in the near-UV range.